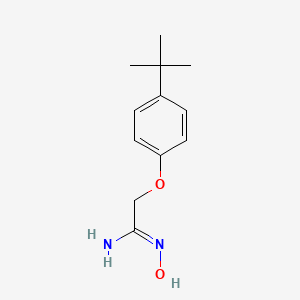

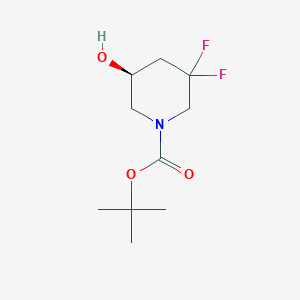

tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The tert-butyl group is a type of alkyl group derived from butane. It is often used in organic chemistry due to its unique reactivity pattern . The compound you mentioned likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is often introduced into organic molecules through reactions with tert-butyl alcohol or tert-butyl chloride. The piperidine ring could be formed through a variety of methods, including the cyclization of amines .Molecular Structure Analysis

The molecular structure of this compound would likely feature a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 3,3-difluoro-5-hydroxy substituents indicate that there are two fluorine atoms and one hydroxyl group attached to the third carbon in the ring .Chemical Reactions Analysis

The tert-butyl group is known to influence the electronic properties of the molecules it’s part of, affecting their reactivity . The presence of the hydroxyl and fluorine groups could also impact the compound’s reactivity, potentially making it a candidate for reactions such as nucleophilic substitution or elimination.Applications De Recherche Scientifique

Tert-butyl DFHPC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in various biochemical and physiological studies. It has been used as a reagent in the synthesis of various drugs and as a catalyst in the synthesis of various polymers. It has also been used in the study of enzyme kinetics and in the study of the mechanism of action of various drugs.

Mécanisme D'action

Target of Action

The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . It has also been shown to affect electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads .

Mode of Action

The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .

Biochemical Pathways

The tert-butyl group has been shown to have relevance in nature and its implication in biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .

Avantages Et Limitations Des Expériences En Laboratoire

The use of tert-butyl DFHPC in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is toxic and should be handled with caution.

Orientations Futures

There are several potential future directions for the use of tert-butyl DFHPC in scientific research. One direction is to study its potential use as a therapeutic agent. Another direction is to study its potential use as a drug delivery system. Additionally, its potential use as a substrate for enzyme-catalyzed reactions could be explored. Finally, its potential use as a catalyst in the synthesis of various polymers could be studied.

Méthodes De Synthèse

Tert-butyl DFHPC can be synthesized in a few different ways. The most common method is the reaction of tert-butyl alcohol with 3,3-difluoropiperidine-1-carboxylic acid. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified by recrystallization.

Analyse Biochimique

Biochemical Properties

The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . It has relevance in nature and implications in biosynthetic and biodegradation pathways .

Cellular Effects

For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin, has been shown to have significant effects on cellular processes .

Molecular Mechanism

The tert-butyl group is known to elicit a unique reactivity pattern, which could potentially influence its interactions with biomolecules .

Metabolic Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Propriétés

IUPAC Name |

tert-butyl (5S)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCRPISXZGPTH-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)

![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)